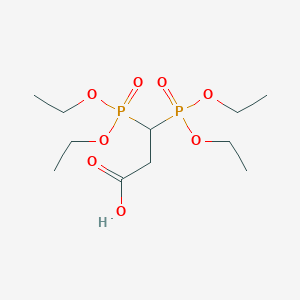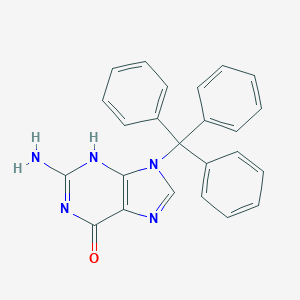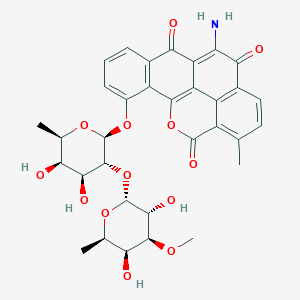
Chrymutasin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrymutasin A is a natural compound that has recently gained attention in the scientific community due to its potential pharmacological properties. It is a member of the chrysaorin family of compounds, which are produced by the marine sponge Chrysomallon squamiferum. Chrymutasin A has been found to possess anti-cancer and anti-inflammatory properties, making it an attractive candidate for further research.
作用机制
The mechanism of action of chrymutasin A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Chrymutasin A has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. Chrymutasin A has also been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
生化和生理效应
Chrymutasin A has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in programmed cell death. Chrymutasin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the NF-κB signaling pathway. Furthermore, chrymutasin A has been found to possess antimicrobial activity against several bacterial strains, including MRSA.
实验室实验的优点和局限性
Chrymutasin A has several advantages for lab experiments. It is a natural compound that can be obtained from the marine sponge Chrysomallon squamiferum or synthesized in the laboratory. It has been found to possess anti-cancer and anti-inflammatory properties, making it an attractive candidate for further research. However, there are also some limitations to using chrymutasin A in lab experiments. Its low yield from the marine sponge makes isolation challenging, and its synthesis method is complex and time-consuming. Furthermore, the exact mechanism of action of chrymutasin A is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on chrymutasin A. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and its safety profile. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and its mechanism of action. Additionally, studies are needed to optimize the synthesis method of chrymutasin A to increase its yield and reduce its complexity. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of chrymutasin A to optimize its use in clinical settings.
Conclusion
Chrymutasin A is a natural compound that has shown potential as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Chrymutasin A has several advantages for lab experiments, but its low yield and complex synthesis method are limitations. Future research on chrymutasin A should focus on its potential as an anti-cancer and anti-inflammatory agent, optimizing its synthesis method, and determining its pharmacokinetics and pharmacodynamics.
合成方法
Chrymutasin A can be obtained from the marine sponge Chrysomallon squamiferum, but its isolation from the sponge is challenging due to its low yield. Therefore, several synthetic methods have been developed to produce chrymutasin A in the laboratory. One such method involves the use of a Suzuki-Miyaura coupling reaction between 2-bromo-5-chloropyridine and 4-phenylboronic acid to obtain the intermediate compound, which is then subjected to a series of reactions to yield chrymutasin A.
科学研究应用
Chrymutasin A has shown potential in various scientific research applications. It has been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, chrymutasin A has been found to possess antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
CAS 编号 |
155213-40-4 |
|---|---|
产品名称 |
Chrymutasin A |
分子式 |
C33H33NO13 |
分子量 |
651.6 g/mol |
IUPAC 名称 |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1 |
InChI 键 |
JRLWNUGRLOAQEN-UPVXFFSBSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=N)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O |
同义词 |
chrymutasin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
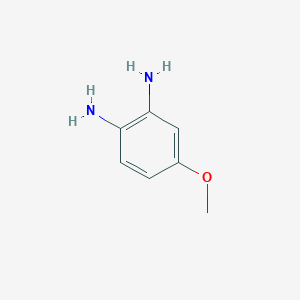
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
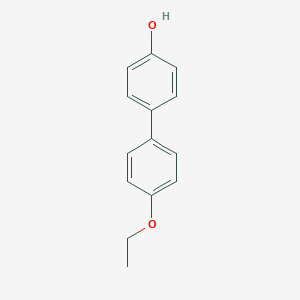
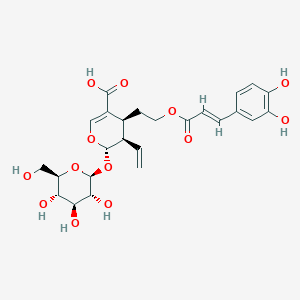
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
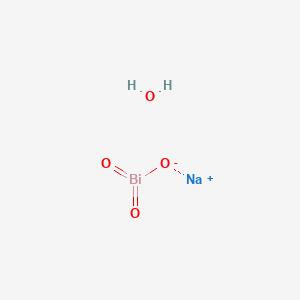

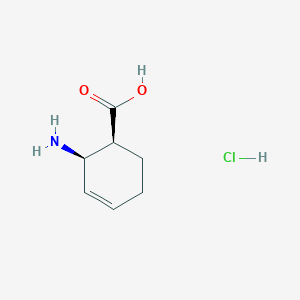
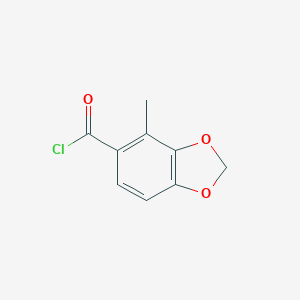
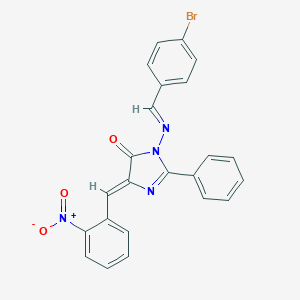
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
